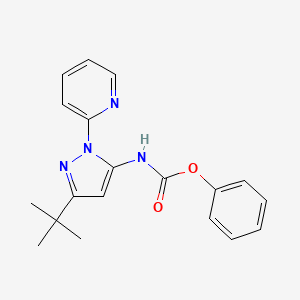
Phenyl 3-tert-butyl-1-(pyridin-2-yl)-1h-pyrazol-5-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate, AldrichCPR is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a phenyl group, a tert-butyl group, a pyridinyl group, and a pyrazolyl group, all connected through a carbamate linkage. The presence of these diverse functional groups makes this compound highly versatile and valuable in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic or basic conditions.
Introduction of the pyridinyl group: This step involves the coupling of the pyrazole ring with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions.
Addition of the tert-butyl group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Formation of the carbamate linkage: This final step involves the reaction of the phenyl group with an isocyanate derivative to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halides, acids, and bases are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
科学的研究の応用
Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: The compound is used in the development of advanced materials, such as polymers and catalysts.
作用機序
The mechanism of action of Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
類似化合物との比較
Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate can be compared with other similar compounds, such as:
Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)urea: This compound has a urea linkage instead of a carbamate linkage, which may result in different chemical and biological properties.
Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)amide: The amide linkage in this compound can lead to variations in reactivity and stability compared to the carbamate derivative.
The uniqueness of Phenyl (3-(tert-butyl)-1-(pyridin-2-yl)-1H-pyrazol-5-yl)carbamate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C19H20N4O2 |
|---|---|
分子量 |
336.4 g/mol |
IUPAC名 |
phenyl N-(5-tert-butyl-2-pyridin-2-ylpyrazol-3-yl)carbamate |
InChI |
InChI=1S/C19H20N4O2/c1-19(2,3)15-13-17(23(22-15)16-11-7-8-12-20-16)21-18(24)25-14-9-5-4-6-10-14/h4-13H,1-3H3,(H,21,24) |
InChIキー |
CEQZDSJEGHYNOO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)OC2=CC=CC=C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12047912.png)


![2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12047933.png)
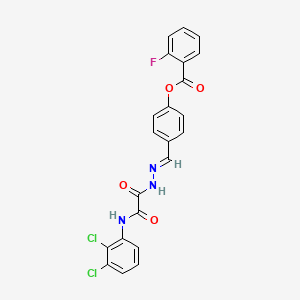

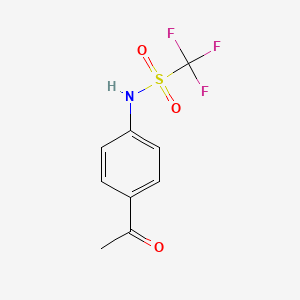
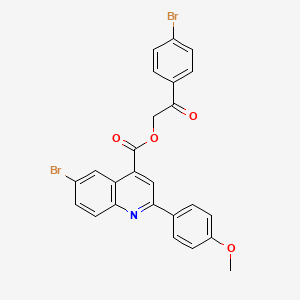
![N'-[(E)-(3-bromophenyl)methylidene]-2-hydroxy-1-methyl-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12047969.png)
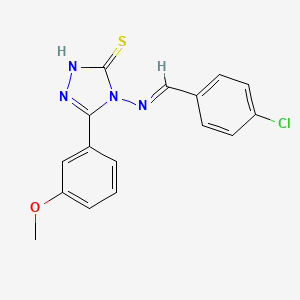
![11-{(5Z)-5-[1-(2-chlorobenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}undecanoic acid](/img/structure/B12047976.png)
![(2Z)-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12047982.png)


